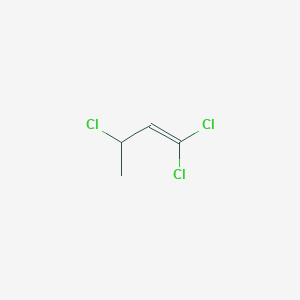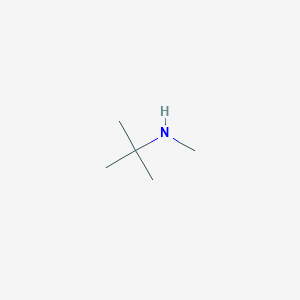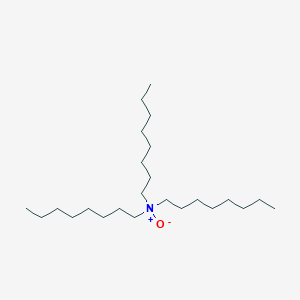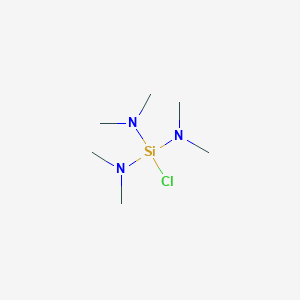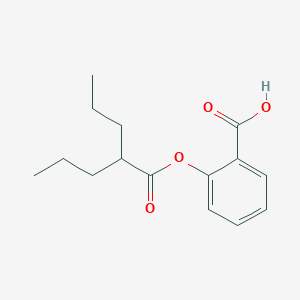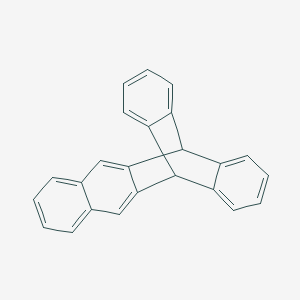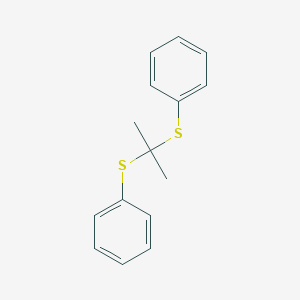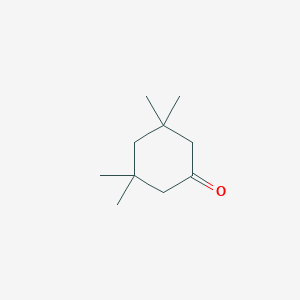![molecular formula C20H28N2O5S2 B079476 4-[4-(diethylsulfamoyl)phenoxy]-N,N-diethylbenzenesulfonamide CAS No. 116937-41-8](/img/structure/B79476.png)
4-[4-(diethylsulfamoyl)phenoxy]-N,N-diethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(diethylsulfamoyl)phenoxy]-N,N-diethylbenzenesulfonamide, commonly known as DIDS, is a sulfonamide compound that has been widely used in scientific research. DIDS is a potent inhibitor of anion transporters and channels, which play crucial roles in various physiological processes.
作用機序
DIDS inhibits the activity of anion transporters and channels by binding to a specific site on the protein. This binding site is located on the extracellular surface of the protein and is thought to be involved in the conformational change required for ion transport. By binding to this site, DIDS prevents the conformational change, thereby inhibiting ion transport.
生化学的および生理学的効果
DIDS has been shown to have a wide range of biochemical and physiological effects. Inhibition of anion transporters and channels by DIDS can lead to changes in intracellular pH, chloride secretion, and cell volume regulation. DIDS has also been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), a chloride channel that is mutated in cystic fibrosis.
実験室実験の利点と制限
DIDS has several advantages for lab experiments. It is a potent inhibitor of anion transporters and channels, making it a valuable tool for studying their function. DIDS is also relatively easy to synthesize and has a long shelf life. However, DIDS has some limitations. It is not specific to any particular anion transporter or channel, so its effects may be non-specific. Additionally, DIDS can have off-target effects on other proteins, which can complicate data interpretation.
将来の方向性
There are several future directions for research on DIDS. One area of interest is the development of more specific inhibitors of anion transporters and channels. This would allow for more precise manipulation of ion transport and could lead to the development of new therapies for diseases such as cystic fibrosis. Another area of interest is the study of the off-target effects of DIDS. Understanding these effects could lead to a better understanding of the function of other proteins and pathways. Finally, the use of DIDS in combination with other inhibitors could provide insights into the complex interactions between anion transporters and channels.
合成法
The synthesis of DIDS involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with diethylamine to form 4-(diethylamino)-3-nitrobenzenesulfonamide. This intermediate is then reacted with 4-hydroxyphenylacetic acid to form 4-[4-(diethylamino)sulfonylphenyl]acetic acid. Finally, the acid is converted to DIDS by reacting it with thionyl chloride and diethylamine.
科学的研究の応用
DIDS has been extensively used in scientific research to study the function of anion transporters and channels. Anion transporters and channels are involved in various physiological processes, including acid-base balance, chloride secretion, and volume regulation. DIDS has been shown to inhibit the activity of these transporters and channels, providing a valuable tool for studying their function.
特性
CAS番号 |
116937-41-8 |
|---|---|
製品名 |
4-[4-(diethylsulfamoyl)phenoxy]-N,N-diethylbenzenesulfonamide |
分子式 |
C20H28N2O5S2 |
分子量 |
440.6 g/mol |
IUPAC名 |
4-[4-(diethylsulfamoyl)phenoxy]-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C20H28N2O5S2/c1-5-21(6-2)28(23,24)19-13-9-17(10-14-19)27-18-11-15-20(16-12-18)29(25,26)22(7-3)8-4/h9-16H,5-8H2,1-4H3 |
InChIキー |
NKYSCFSNEBARFK-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)N(CC)CC |
正規SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



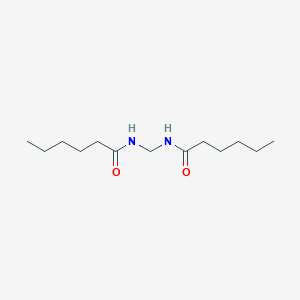
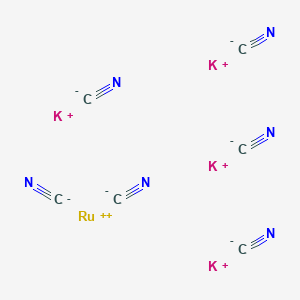
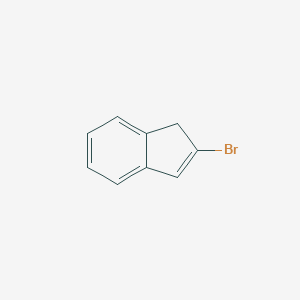
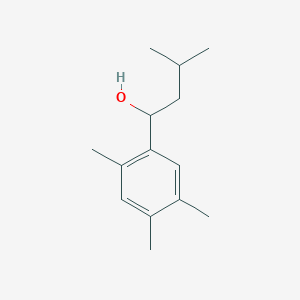
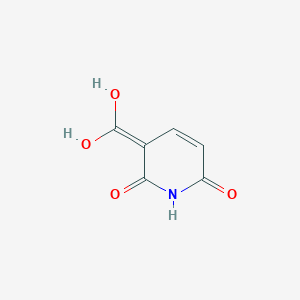
![4-[(4-Methoxybenzylidene)amino]benzonitrile](/img/structure/B79410.png)
